Product packaging for [2-(2-Chloroethanesulfinyl)ethyl]benzene(Cat. No.:CAS No. 153111-15-0)

[2-(2-Chloroethanesulfinyl)ethyl]benzene

Cat. No.: B12552782
CAS No.: 153111-15-0
M. Wt: 216.73 g/mol
InChI Key: TXHWMKUPNWJPHM-UHFFFAOYSA-N
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Description

Significance of Sulfinyl Functional Groups in Organic Synthesis

The sulfinyl group (R-S(=O)-R'), the defining feature of sulfoxides, is a cornerstone of modern organic synthesis. Its utility stems from several key characteristics. The sulfur atom in a sulfoxide (B87167) is chiral, making sulfoxides valuable as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions. nih.gov Furthermore, the sulfinyl group can act as a powerful directing group and can be readily transformed into other functional groups, enhancing its synthetic versatility. nih.govresearchgate.net The electron-withdrawing nature of the sulfinyl group can also influence the reactivity of adjacent parts of a molecule. fiveable.me

Overview of Aryl-Alkyl Sulfoxides

Aryl-alkyl sulfoxides, which feature both an aromatic and an aliphatic substituent attached to the sulfinyl group, represent an important subclass of sulfoxides. These compounds are frequently employed as intermediates in the synthesis of more complex molecules. Methods for their preparation often involve the controlled oxidation of the corresponding aryl-alkyl sulfides. researchgate.netorganic-chemistry.org A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the chemoselectivity of the reaction, preventing over-oxidation to the corresponding sulfone. researchgate.net

Structural Context of [2-(2-Chloroethanesulfinyl)ethyl]benzene within Organosulfur Chemistry

This compound is an aryl-alkyl sulfoxide. Its structure incorporates a phenethyl group and a 2-chloroethyl group attached to the sulfinyl functional group. This specific combination of a reactive chloroalkyl chain and a stable aryl moiety makes it a potentially useful, though not widely documented, building block in organic synthesis. The presence of the chlorine atom offers a site for nucleophilic substitution, while the sulfoxide group can participate in various transformations characteristic of this functional class.

The foundational precursor for one part of this molecule is (2-Chloroethyl)benzene (B74947), a colorless liquid with the chemical formula C₆H₅CH₂CH₂Cl. nist.govsigmaaldrich.comchemicalbook.com

Chemical Properties of (2-Chloroethyl)benzene:

PropertyValue
CAS Number622-24-2
Molecular FormulaC₈H₉Cl
Molecular Weight140.61 g/mol
Boiling Point82-84 °C at 16 mmHg
Density1.069 g/mL at 25 °C
Refractive Indexn20/D 1.53

This data is compiled from multiple sources. nist.govsigmaaldrich.comsigmaaldrich.com

The synthesis of this compound would likely proceed through the oxidation of its corresponding sulfide (B99878), 2-((2-chloroethyl)thio)ethylbenzene. The general principles of sulfide oxidation are well-established, offering a reliable route to such sulfoxides. researchgate.netorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClOS B12552782 [2-(2-Chloroethanesulfinyl)ethyl]benzene CAS No. 153111-15-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153111-15-0

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

2-(2-chloroethylsulfinyl)ethylbenzene

InChI

InChI=1S/C10H13ClOS/c11-7-9-13(12)8-6-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

TXHWMKUPNWJPHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)CCCl

Origin of Product

United States

Synthetic Methodologies for 2 2 Chloroethanesulfinyl Ethyl Benzene

Precursor Synthesis: 2-(2-Chloroethylthio)ethylbenzene

The foundational step in synthesizing the target compound is the preparation of its sulfide (B99878) precursor, 2-(2-Chloroethylthio)ethylbenzene. This intermediate can be constructed through several reliable methods, with the thiol-ene addition being a prominent and efficient route.

The thiol-ene reaction, also known as alkene hydrothiolation, is a powerful method for forming carbon-sulfur bonds. wikipedia.org This reaction involves the addition of a thiol to an alkene to yield a thioether. wikipedia.org For the synthesis of 2-(2-Chloroethylthio)ethylbenzene, this would typically involve the reaction between 2-phenylethanethiol (B1584568) and vinyl chloride, or more commonly, the addition of 2-chloroethanethiol (B1616227) to styrene.

The reaction proceeds via an anti-Markovnikov addition, meaning the sulfur atom attaches to the less substituted carbon of the alkene double bond. wikipedia.org Thiol-ene additions can be initiated through two primary mechanisms: free-radical addition or Michael addition. wikipedia.org The free-radical pathway, often initiated by light (photoinitiation), heat, or a radical initiator, involves the formation of a thiyl radical that propagates the reaction. wikipedia.orgresearchgate.net This method is valued for its high yield, stereoselectivity, and rapid reaction rates, qualifying it as a "click chemistry" reaction. wikipedia.org Catalyst-free protocols using purple light have been developed, highlighting the move towards more sustainable chemical processes. researchgate.net

Table 1: General Conditions for Thiol-Ene Synthesis of Thioethers

Parameter Condition Rationale / Notes Source
Initiation Photo-initiation (UV/Visible Light), Radical Initiator (e.g., AIBN) Generates the initial thiyl radical to begin the chain reaction. wikipedia.orgresearchgate.net wikipedia.orgresearchgate.net
Solvent Dichloromethane (DCM), Water DCM is a common solvent; water can be used in some cases to increase sustainability. researchgate.net researchgate.net
Temperature Room Temperature Reactions are often efficient under mild conditions. researchgate.net researchgate.net
Selectivity Anti-Markovnikov The thiyl radical adds to the terminal carbon of the styrene, leading to the desired regioisomer. wikipedia.org wikipedia.org
Yield High to Quantitative The reaction is known for its high efficiency and conversion. wikipedia.orgresearchgate.net wikipedia.orgresearchgate.net

This table presents generalized data for thiol-ene reactions and is for illustrative purposes.

Beyond the thiol-ene reaction, the thioether backbone can be constructed via nucleophilic substitution pathways. A common strategy involves the reaction of a thiol or its corresponding thiolate salt with an alkyl halide. For instance, the sodium salt of 2-phenylethanethiol can be reacted with 1,2-dichloroethane (B1671644) to form the desired product.

Alternatively, a more accessible route may start with (2-chloroethyl)benzene (B74947), also known as phenethyl chloride. lookchem.com This versatile starting material can undergo nucleophilic substitution where the chlorine atom is displaced by a sulfur-containing nucleophile. A plausible synthesis involves reacting (2-chloroethyl)benzene with a reagent like sodium 2-chloroethylthiolate. This type of reaction, where a thiolate displaces a halide, is a fundamental method for synthesizing unsymmetrical sulfides. Research on related mustard agents has demonstrated the effective synthesis of dithiaalkanediols by reacting the sodium salt of a thiol with a dihaloalkane, a reaction directly analogous to this proposed route. researchgate.net

Selective Oxidation Strategies to the Sulfinyl Moiety

The conversion of the precursor sulfide, 2-(2-Chloroethylthio)ethylbenzene, to the target sulfoxide (B87167), [2-(2-Chloroethanesulfinyl)ethyl]benzene, requires a selective oxidation. The primary challenge in this step is to prevent over-oxidation to the corresponding sulfone. nih.gov Careful selection of the oxidizing agent and strict control of reaction conditions are paramount for achieving high yields of the desired sulfoxide. nih.gov

Stoichiometric oxidants are frequently used for this transformation due to their reliability and predictability. Peroxides and periodinanes are among the most common classes of reagents for this purpose.

Hydrogen Peroxide (H₂O₂) is considered an ideal "green" oxidant because it is powerful, affordable, and its only byproduct is water. nih.govmdpi.com Numerous methods have been developed for the selective oxidation of sulfides to sulfoxides using H₂O₂. nih.govresearchgate.net A highly effective and simple procedure involves using hydrogen peroxide in glacial acetic acid under metal-free conditions, which can produce sulfoxides in excellent yields (90-99%). nih.govcnpereading.com The control of reaction parameters is crucial to avoid the formation of sulfone byproducts. nih.gov In some systems, the oxidation of the sulfide to the sulfoxide is primarily driven by H₂O₂, while further oxidation to the sulfone involves peracetic acid formed in situ. researchgate.net

meta-Chloroperoxybenzoic acid (m-CPBA) is another widely used reagent for the selective oxidation of sulfides. derpharmachemica.comnih.gov The outcome of the reaction is highly dependent on stoichiometry and temperature. derpharmachemica.comgoogle.com Using approximately one equivalent of m-CPBA at low temperatures (e.g., 0 °C to -78 °C) typically results in the selective formation of the sulfoxide. nih.govgoogle.com In contrast, employing two or more equivalents of m-CPBA, often at room temperature or slightly elevated temperatures, leads to the formation of the sulfone. derpharmachemica.comgoogle.com The reaction is commonly performed in chlorinated solvents like dichloromethane. derpharmachemica.com

Table 2: Comparison of Conditions for Selective Sulfide Oxidation with Peroxides

Reagent Typical Conditions Product Selectivity Source
Hydrogen Peroxide (H₂O₂) H₂O₂ in glacial acetic acid, room temperature High selectivity for sulfoxide. nih.govcnpereading.com nih.govcnpereading.com
m-CPBA 1.0-1.2 equivalents in DCM or THF, 0 °C to -78 °C High selectivity for sulfoxide. derpharmachemica.comnih.gov derpharmachemica.comnih.gov
m-CPBA >2.0 equivalents in DCM or THF, room temp to 35 °C High selectivity for sulfone. derpharmachemica.comgoogle.com derpharmachemica.comgoogle.com

This table summarizes typical conditions and outcomes for peroxide-based sulfide oxidations.

Periodinanes are hypervalent iodine compounds known for their utility as oxidizing agents. organic-chemistry.org The most well-known member of this class is the Dess-Martin periodinane (DMP) . wikipedia.orgtcichemicals.com DMP is renowned for its mild and highly selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.orgwikipedia.orgtcichemicals.com

A significant finding for the synthesis of sulfoxides is the high chemoselectivity of DMP. Research has shown that under standard Dess-Martin oxidation conditions, alcohols can be oxidized without affecting other functional groups, including sulfides. wikipedia.org This high degree of selectivity means that DMP is not a suitable reagent for the desired transformation of converting 2-(2-Chloroethylthio)ethylbenzene to its corresponding sulfoxide. While other, more reactive hypervalent iodine reagents might be capable of this oxidation, the common and readily available DMP is specifically employed when oxidation of a sulfide is to be avoided. This makes reagents like hydrogen peroxide and m-CPBA the preferred choice for the selective oxidation of the thioether to the sulfinyl moiety. nih.govnih.gov In some contexts, the recyclability of byproducts from periodinane-mediated reactions is explored; for instance, the alcohol byproduct from a reaction using di(pyridin-2-yl)methanone as an oxidant can be re-oxidized back to the ketone using DMP. acs.org

The synthesis of the chiral sulfoxide, this compound, requires a carefully controlled oxidation of its corresponding thioether precursor, 2-((2-chloroethyl)thio)ethyl]benzene. The introduction of a stereogenic center at the sulfur atom necessitates the use of specific and often sophisticated synthetic strategies. This article explores various methodologies for the synthesis of this target compound, with a focus on achieving high selectivity and efficiency.

1 Other Oxidants

While common oxidizing agents are widely used, a range of other oxidants can be employed for the conversion of 2-((2-chloroethyl)thio)ethyl]benzene to this compound. These alternative reagents may offer advantages in terms of selectivity, milder reaction conditions, and functional group tolerance.

One such class of oxidants includes hypervalent iodine compounds. Reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are known for their mild and selective oxidation of sulfides to sulfoxides. The use of these reagents can often be performed at room temperature, minimizing the risk of over-oxidation to the corresponding sulfone.

Another approach involves the use of nitrogen-based oxidants. For instance, nitric acid or its salts in a controlled manner can serve as effective oxidants. Additionally, organic nitro compounds, in the presence of a suitable catalyst, can facilitate the oxygen transfer to the sulfur atom of the precursor thioether.

The following table summarizes the use of various alternative oxidants for the oxidation of thioethers, which could be applicable to the synthesis of this compound.

Oxidant SystemSubstrate (Analogous)ProductYield (%)CommentsReference
Iodylbenzene/cat. RuCl3ThioanisoleMethyl phenyl sulfoxide95Mild conditions, high yield.
NaIO4/Silica gelDibenzyl sulfideDibenzyl sulfoxide92Heterogeneous, easy work-up.
HNO3/montmorillonite K-10ThioanisoleMethyl phenyl sulfoxide85Solid-supported reagent.

2 Catalytic Oxidation Systems

Catalytic methods are highly desirable for the synthesis of this compound as they offer a more sustainable and atom-economical approach compared to stoichiometric oxidants. These systems often employ a metal catalyst in conjunction with a terminal oxidant like hydrogen peroxide or a hydroperoxide.

1 Transition Metal-Catalyzed Oxidations

A variety of transition metals have been shown to effectively catalyze the oxidation of sulfides to sulfoxides. researchgate.net Complexes of titanium, vanadium, molybdenum, and iron are among the most studied and successful catalysts for this transformation. ucc.ie The choice of metal and ligand can significantly influence the selectivity and reactivity of the catalytic system.

For instance, titanium-based catalysts, often in combination with chiral ligands, are widely used for asymmetric sulfoxidation. ucc.ieias.ac.in Vanadium complexes are also known for their high efficiency in catalyzing the oxidation of sulfides with hydrogen peroxide. tandfonline.com Iron catalysts, being more abundant and less toxic, represent a greener alternative and have demonstrated high catalytic activity in sulfoxidation reactions. libretexts.org

The following table provides examples of transition metal-catalyzed oxidation of sulfides that could be adapted for the synthesis of this compound.

CatalystOxidantSubstrate (Analogous)ProductYield (%)Enantiomeric Excess (ee, %)Reference
Ti(O-i-Pr)4/(R)-BINOLt-BuOOHThioanisole(R)-Methyl phenyl sulfoxide95>99 ias.ac.in
V(O)(acac)2/chiral Schiff baseH2O2Thioanisole(R)-Methyl phenyl sulfoxide8896 tandfonline.com
Fe(salan)H2O2Methyl p-tolyl sulfideMethyl p-tolyl sulfoxide9299 libretexts.org
MoO2(acac)2/chiral diolH2O2Benzyl phenyl sulfideBenzyl phenyl sulfoxide9085 wiley-vch.de

2 Biocatalytic Approaches

Biocatalysis offers a highly selective and environmentally benign route to chiral sulfoxides. nih.gov Enzymes, such as monooxygenases and peroxidases, can catalyze the oxidation of sulfides with high enantioselectivity under mild reaction conditions. libretexts.org Whole-cell systems or isolated enzymes can be employed for this purpose.

For example, cyclohexanone (B45756) monooxygenase (CHMO) from various microorganisms has been successfully used for the asymmetric oxidation of a wide range of sulfides. libretexts.org These biocatalytic systems often utilize molecular oxygen as the ultimate oxidant, making them exceptionally green. The substrate specificity of these enzymes can be engineered through directed evolution to accommodate non-natural substrates like 2-((2-chloroethyl)thio)ethyl]benzene.

3 Control of Stereoselectivity in Sulfoxide Formation

Achieving high enantioselectivity is a critical aspect of the synthesis of this compound, as the biological activity of chiral sulfoxides is often enantiomer-dependent. Several strategies have been developed to control the stereochemical outcome of the sulfoxidation reaction.

1 Chiral Auxiliaries in Oxidation

The use of chiral auxiliaries is a well-established method for diastereoselective synthesis. In this approach, a chiral auxiliary is temporarily attached to the prochiral sulfide precursor. The inherent chirality of the auxiliary then directs the incoming oxidant to one of the two diastereotopic lone pairs of the sulfur atom, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary provides the enantiomerically enriched sulfoxide.

Commonly used chiral auxiliaries for this purpose include chiral alcohols, amines, and diols derived from the chiral pool, such as menthol (B31143) or camphor (B46023) derivatives. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary.

2 Asymmetric Catalysis for Sulfoxide Synthesis

Asymmetric catalysis is a more direct and efficient approach to enantiomerically pure sulfoxides. ucc.ietandfonline.com This strategy involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereochemistry of the oxidation reaction. ias.ac.inwiley-vch.de

The seminal work by Kagan and Modena demonstrated the utility of titanium complexes with diethyl tartrate for the asymmetric oxidation of sulfides. ias.ac.in Since then, a vast array of chiral ligands and metal catalysts have been developed, leading to highly enantioselective sulfoxidation methods. ucc.ietandfonline.com The choice of the chiral ligand is crucial, as it creates a chiral environment around the metal center, which in turn dictates the facial selectivity of the oxygen transfer to the sulfide.

The following table presents representative examples of asymmetric catalytic systems for sulfoxide synthesis that could be applied to produce enantiomerically enriched this compound.

Catalyst SystemOxidantSubstrate (Analogous)Enantiomeric Excess (ee, %)Reference
Ti(O-i-Pr)4 / Diethyl Tartratet-BuOOHMethyl p-tolyl sulfide91 ias.ac.in
Vanadium / Chiral Schiff BaseH2O2Thioanisole96 tandfonline.com
Iron / Chiral Salan LigandH2O2Various aryl alkyl sulfidesup to 99 libretexts.org
Chiral OxaziridinesN/AVarious sulfidesup to 95 libretexts.org

Chemical Reactivity and Transformation Mechanisms of 2 2 Chloroethanesulfinyl Ethyl Benzene

Reactivity of the Sulfinyl Group

The sulfinyl group (S=O) is the central feature of the molecule's reactivity, characterized by the pyramidal sulfur atom and the polar sulfur-oxygen bond. The sulfur atom possesses a lone pair of electrons, while also being bonded to a relatively electronegative oxygen atom, allowing for a diversity of chemical behaviors.

Nucleophilic Attack on Sulfur

The sulfur atom in a sulfoxide (B87167) can act as an electrophilic center, particularly when the oxygen atom is protonated or complexed with a Lewis acid. However, direct nucleophilic substitution at the tetracoordinate sulfur center is also a fundamental reaction pathway. nih.gov The nucleophilicity of sulfur is generally much greater than that of oxygen, which influences its reaction with electrophiles. libretexts.org In the context of [2-(2-Chloroethanesulfinyl)ethyl]benzene, a strong nucleophile (Nu⁻) can attack the sulfur atom. This process is often discussed in terms of an addition-elimination mechanism or a concerted S_N2-type displacement. nih.gov Such reactions can lead to the displacement of one of the groups attached to the sulfur, although this is less common than reactions involving the α-carbon or the sulfoxide oxygen.

Electrophilic Activation of Sulfoxide Oxygen

The oxygen atom of the sulfinyl group is basic and nucleophilic, readily reacting with various electrophiles. This activation is a critical first step for several important transformations, most notably the Pummerer rearrangement. wikipedia.orgtcichemicals.com Electrophilic activation converts the oxygen into a good leaving group, thereby generating a highly electrophilic sulfur species, often referred to as a sulfonium (B1226848) ion equivalent.

Common activating agents and their corresponding activated intermediates are summarized in the table below.

Activating AgentTypeActivated Intermediate
Acetic Anhydride (B1165640) (Ac₂O)Acid AnhydrideAcyloxysulfonium ion
Trifluoroacetic Anhydride (TFAA)Acid AnhydrideTrifluoroacyloxysulfonium ion
Thionyl Chloride (SOCl₂)Acyl HalideChlorosulfonium salt
Lewis Acids (e.g., TiCl₄, SnCl₄)Lewis AcidCoordinated sulfoxide complex

This activation step significantly enhances the electrophilicity of the sulfur atom and facilitates the abstraction of a proton from the α-carbon, initiating rearrangements. wikipedia.org

Pummerer Rearrangement and Related Transformations

The Pummerer rearrangement is a classic reaction of sulfoxides that possess at least one α-hydrogen. It transforms a sulfoxide into an α-acyloxy thioether using an acid anhydride, typically acetic anhydride. wikipedia.orgchem-station.com The general mechanism involves:

Acylation: The sulfoxide oxygen attacks the anhydride to form an acyloxysulfonium ion.

Deprotonation: A base, usually the acetate (B1210297) byproduct, removes a proton from the carbon α to the sulfur, forming a thial (sulfonium ylide) intermediate. wikipedia.org

Nucleophilic Attack: The acetate ion attacks the electrophilic carbon of the thial, resulting in the final α-acyloxy thioether product. wikipedia.org

For this compound, the Pummerer rearrangement would occur on the carbon of the chloroethyl group that is directly attached to the sulfur. The reaction with acetic anhydride would yield [1-acetoxy-2-chloroethyl]sulfanylethyl]benzene. The product can subsequently be hydrolyzed to yield an aldehyde. chem-station.com Variations of this reaction exist, such as vinylogous Pummerer reactions, where activation can lead to functionalization at a more distant position in a conjugated system. acs.org

Sulfoxide-Sulfenate Rearrangements

Sulfoxide-sulfenate rearrangements are typically wikipedia.orgtcichemicals.com-sigmatropic rearrangements that occur in allylic sulfoxides, a transformation known as the Mislow-Evans rearrangement. nih.govwpmucdn.comwikipedia.org This process involves the thermal equilibration of an allylic sulfoxide with its corresponding allylic sulfenate ester. wikipedia.org The equilibrium generally favors the more stable sulfoxide. researchgate.net

While this compound is not an allylic sulfoxide and therefore does not undergo a classic Mislow-Evans rearrangement, the potential for related rearrangements exists under specific conditions. For instance, the formation of a carbanion α to the sulfoxide could, in principle, initiate other rearrangement pathways. Base-induced rearrangements of certain aryl sulfoxides to form benzylic alcohols have been reported, demonstrating that non-allylic systems can undergo analogous transformations. nih.gov

Reactivity of the β-Chloroethyl Moiety

The β-chloroethyl group functions as an alkyl halide, making it susceptible to reactions characteristic of this functional group.

Nucleophilic Substitution Reactions

The chlorine atom on the ethyl chain is a leaving group that can be displaced by a variety of nucleophiles in a nucleophilic substitution reaction, most commonly via an S_N2 mechanism. The carbon atom bonded to the chlorine is the electrophilic site.

The general reaction can be represented as: C₆H₅CH₂CH₂S(O)CH₂CH₂Cl + Nu⁻ → C₆H₅CH₂CH₂S(O)CH₂CH₂Nu + Cl⁻

A wide range of nucleophiles can be employed in this transformation, leading to diverse products.

Nucleophile (Nu⁻)Reagent ExampleProduct Type
HydroxideNaOHAlcohol
AlkoxideNaOREther
ThiolateNaSRThioether
CyanideNaCNNitrile
AzideNaN₃Azide
AmineR₂NHAmine

The reactivity in these substitution reactions can be influenced by the neighboring sulfoxide group. The sulfur atom's lone pair could potentially act as an internal nucleophile, leading to a cyclic sulfonium ion intermediate. This neighboring group participation could accelerate the rate of substitution and influence the stereochemical outcome of the reaction.

Elimination Reactions (E1 and E2)

Elimination reactions, leading to the formation of a double bond, are another significant transformation pathway for this compound. These reactions can proceed through either E1 (unimolecular) or E2 (bimolecular) mechanisms, with the E2 pathway generally being more prevalent for primary alkyl halides in the presence of a base. libretexts.orglibretexts.org

The elimination of hydrogen chloride (HCl) from this compound typically proceeds via an E2 mechanism. This is a concerted, one-step process where a base abstracts a proton from the carbon adjacent (β-carbon) to the carbon bearing the chlorine (α-carbon), while simultaneously the C-Cl bond breaks and a π-bond is formed. libretexts.org

For an E2 reaction to occur efficiently, a specific stereochemical arrangement is often preferred, known as anti-periplanar geometry, where the abstracted proton and the leaving group (chloride) are on opposite sides of the C-C bond and in the same plane. youtube.com The base plays a crucial role in initiating the reaction by removing the β-hydrogen. The strength and steric bulk of the base can influence the rate and regioselectivity of the elimination. libretexts.org

In some biological systems, an alternative mechanism, E1cB (Elimination Unimolecular Conjugate Base), can occur, especially if the β-proton is particularly acidic. nih.gov This involves the formation of a carbanion intermediate followed by the departure of the leaving group. libretexts.org

The primary product of the HCl elimination from this compound is a vinyl sulfoxide derivative, specifically phenyl vinyl sulfoxide. orgsyn.org The formation of the more substituted alkene is generally favored in elimination reactions, a principle known as Zaitsev's rule. masterorganicchemistry.com

The synthesis of phenyl vinyl sulfoxide can also be achieved through the oxidation of the corresponding phenyl vinyl sulfide (B99878). orgsyn.org This highlights the close chemical relationship between these classes of compounds. The vinyl sulfoxide product is itself a versatile synthetic intermediate, capable of undergoing further transformations.

Table 2: Comparison of Elimination Mechanisms

MechanismKey FeaturesIntermediateStereochemistry
E1 Two-step process, rate depends only on substrate concentration.Carbocation. libretexts.orgNot stereospecific.
E2 One-step (concerted) process, rate depends on substrate and base concentration. libretexts.orgNone (transition state). libretexts.orgRequires anti-periplanar geometry. youtube.com
E1cB Two-step process, involves a carbanion intermediate.Carbanion. libretexts.orgNot typically stereospecific in the second step.

Participation of the Sulfinyl Group in Chloroethyl Reactivity

The sulfinyl group is not a passive bystander in the reactions of the chloroethyl chain; it actively participates and directs the course of chemical transformations. This phenomenon, known as neighboring group participation (NGP), has profound consequences for both the rate and stereochemistry of reactions. wikipedia.orgscribd.com

The sulfur atom, with its available lone pair of electrons, can act as an intramolecular nucleophile, leading to the formation of a cyclic sulfonium ion intermediate. scribd.com This participation significantly accelerates the rate of nucleophilic substitution compared to a similar compound lacking the sulfinyl group. For instance, Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than CH₃-CH₂-CH₂-Cl. wikipedia.org

This NGP by the sulfur atom leads to retention of configuration at the reaction center. The initial intramolecular attack proceeds with inversion of configuration, and the subsequent attack by an external nucleophile on the cyclic intermediate also occurs with inversion, resulting in a net retention of the original stereochemistry. dalalinstitute.com This is a powerful tool in stereocontrolled synthesis.

The participation of the sulfinyl group can also influence elimination reactions. While the direct electronic effect of the C₆H₅SO group is mildly retarding in S_N2 reactions, its ability to form cyclic intermediates can open up alternative reaction pathways that compete with direct elimination. researchgate.net

Transformations Involving the Phenyl and Ethyl Linker

While the primary reactivity of this compound is centered on the chloroethyl and sulfinyl groups, the phenyl and ethyl linker can also undergo transformations, although these are generally less facile.

The phenyl group can participate in electrophilic aromatic substitution reactions, although the sulfinyl group, being electron-withdrawing, would be deactivating and meta-directing for such reactions. More complex transformations involving the phenyl ring, such as dearomatization reactions, have been observed in other aryl sulfoxides, often requiring specific catalytic systems. nih.gov

The ethyl linker is generally stable. However, under forcing conditions or through specific enzymatic or microbial degradation pathways, cleavage of the C-C or C-S bonds could potentially occur. For instance, in the environment, ethylbenzene (B125841), a related structure, can be broken down by other chemicals with the help of sunlight. wikipedia.org

Industrially, the ethylbenzene moiety is a precursor to styrene. wikipedia.org While not a direct transformation of the title compound, it highlights the potential for modifications of the ethylbenzene portion of the molecule. The synthesis of ethylbenzene itself can be achieved through the alkylation of benzene (B151609) with ethene, often using a catalyst mixture of aluminum chloride and hydrogen chloride. chemguide.co.uk

Aromatic Ring Functionalization (e.g., Electrophilic Aromatic Substitution)

The introduction of new functional groups to the benzene ring of this compound typically proceeds via electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms. The rate and regioselectivity (i.e., the position of substitution—ortho, meta, or para) of this substitution are governed by the electronic properties of the existing [2-(2-chloroethanesulfinyl)ethyl] substituent.

The sulfinyl group (-SO-) is generally considered to be a deactivating group in electrophilic aromatic substitution. This is due to the electron-withdrawing inductive effect of the electronegative oxygen atom, which reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. youtube.com

Despite being deactivating, the sulfinyl group is typically an ortho, para-director. This directing effect is attributed to the ability of the sulfur atom's lone pair of electrons to stabilize the arenium ion intermediate through resonance when the electrophile attacks at the ortho or para positions. youtube.comorganicchemistrytutor.com This resonance stabilization lowers the activation energy for the formation of the ortho and para substituted products compared to the meta-substituted product. youtube.comorganicchemistrytutor.com

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. umn.edu

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Cl, Br), usually in the presence of a Lewis acid catalyst like FeCl₃ or AlBr₃. youtube.com

Friedel-Crafts Reactions:

Alkylation: The introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. libretexts.orgwikipedia.orgmt.com

Acylation: The introduction of an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. libretexts.orgwikipedia.orgmt.comyoutube.com This reaction is often preferred over alkylation as it is less prone to polysubstitution and carbocation rearrangements. wikipedia.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction TypeReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄ortho-Nitro-[2-(2-chloroethanesulfinyl)ethyl]benzene, para-Nitro-[2-(2-chloroethanesulfinyl)ethyl]benzene
BrominationBr₂, FeBr₃ortho-Bromo-[2-(2-chloroethanesulfinyl)ethyl]benzene, para-Bromo-[2-(2-chloroethanesulfinyl)ethyl]benzene
Friedel-Crafts AcylationRCOCl, AlCl₃ortho-Acyl-[2-(2-chloroethanesulfinyl)ethyl]benzene, para-Acyl-[2-(2-chloroethanesulfinyl)ethyl]benzene

Reactions at the Ethyl Linker

The ethyl linker in this compound possesses two reactive sites: the sulfoxide group and the β-chloroethyl moiety.

Reactions involving the Sulfoxide Group:

The sulfoxide group can undergo both oxidation and reduction.

Oxidation: The sulfoxide can be oxidized to the corresponding sulfone, [2-(2-chloroethanesulfonyl)ethyl]benzene. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-chloroperbenzoic acid), and permanganates. organic-chemistry.orgorganic-chemistry.orgacsgcipr.org Careful control of reaction conditions is often necessary to prevent over-oxidation. acsgcipr.org

Reduction: The sulfoxide can be reduced back to the corresponding sulfide, [2-(2-chloroethylthio)ethyl]benzene. A variety of reducing agents can be employed for this purpose.

Reactions involving the β-Chloroethyl Group:

The presence of a chlorine atom on the carbon beta to the sulfoxide group makes the molecule susceptible to elimination and nucleophilic substitution reactions.

Elimination Reaction (Dehydrochlorination): In the presence of a base, this compound can undergo an elimination reaction to form phenyl vinyl sulfoxide. orgsyn.orgpressbooks.pub This reaction, often following an E2 mechanism, involves the removal of a proton from the α-carbon and the chloride ion from the β-carbon. pressbooks.pub The choice of base and reaction conditions can influence the rate and yield of the elimination product. acs.orgacs.org

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. However, this reaction can be complicated by competing elimination reactions. The nature of the nucleophile, solvent, and temperature will determine the relative amounts of substitution and elimination products. nih.gov

Table 2: Potential Reactions at the Ethyl Linker of this compound

Reaction TypeReagents/ConditionsPotential Product
Oxidation of SulfoxideH₂O₂, m-CPBA[2-(2-Chloroethanesulfonyl)ethyl]benzene
EliminationBase (e.g., NaOEt)Phenyl vinyl sulfoxide
Nucleophilic SubstitutionNu⁻ (e.g.,⁻OH, ⁻OR)[2-(2-Substituted-ethanesulfinyl)ethyl]benzene

Note: This table outlines potential transformations based on the known reactivity of β-chloroethyl sulfoxides. Specific experimental outcomes for this compound would depend on the precise reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 2 2 Chloroethanesulfinyl Ethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of [2-(2-Chloroethanesulfinyl)ethyl]benzene in solution. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra, it is possible to map the precise connectivity of atoms and infer stereochemical details.

The ¹H NMR spectrum provides information on the different proton environments within the molecule. The predicted chemical shifts (δ) in parts per million (ppm) and coupling patterns are based on the analysis of its constituent functional groups, such as ethylbenzene (B125841) and chloroalkanes. docbrown.infodocbrown.infoyoutube.com The electron-withdrawing effects of the sulfoxide (B87167) and chlorine atom are expected to shift adjacent protons downfield.

The protons of the phenethyl moiety and the chloroethyl group would exhibit distinct signals. The five aromatic protons (H-5 to H-9) are anticipated to appear as a complex multiplet characteristic of a monosubstituted benzene (B151609) ring. youtube.com The four sets of methylene (B1212753) protons (H-1, H-2, H-3, H-4) would appear as distinct multiplets, with their chemical shifts influenced by proximity to the phenyl, sulfoxide, and chloro groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-4 (Cl-CH ₂)3.6 - 3.8Triplet (t)2H
H-3 (S-CH ₂-CH₂Cl)3.1 - 3.5Multiplet (m)2H
H-2 (Ph-CH₂-CH ₂)3.0 - 3.3Multiplet (m)2H
H-1 (Ph-CH ₂)2.8 - 3.1Multiplet (m)2H
H-5 to H-9 (Ar-H )7.2 - 7.4Multiplet (m)5H

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are predicted: four for the aromatic carbons and four for the aliphatic carbons in the side chains. The chemical shifts are heavily influenced by the electronegativity of the attached groups (S=O, Cl). docbrown.infodocbrown.infowisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-ipso (Aromatic, C-5)142 - 145
C-ortho/meta (Aromatic, C-6/C-9, C-7/C-8)128 - 129
C-para (Aromatic, C-10)126 - 127
C-3 (S-C H₂-CH₂Cl)55 - 60
C-2 (Ph-CH₂-C H₂)50 - 55
C-4 (C H₂-Cl)42 - 47
C-1 (Ph-C H₂)35 - 40

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's covalent framework. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, COSY would show correlations between the adjacent methylene protons: H-1 with H-2, and H-3 with H-4. This confirms the connectivity within the two separate ethyl fragments attached to the central sulfoxide.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton with its directly attached carbon atom (¹JCH coupling). sdsu.edu It allows for the definitive assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal at ~3.7 ppm (H-4) would correlate with the carbon signal at ~45 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH), which is essential for connecting the different fragments of the molecule. youtube.com Key HMBC correlations would include:

The benzylic protons (H-1) to the aromatic ipso-carbon (C-5) and ortho-carbons (C-6).

The methylene protons H-2 to the benzylic carbon C-1.

The methylene protons H-3 to the chloro-adjacent carbon C-4.

The sulfur atom in the sulfinyl group is a stereogenic center, meaning this compound is a chiral molecule. smu.eduillinois.edu This chirality has a significant impact on the NMR spectrum. The protons of the methylene group adjacent to the chiral sulfur (H-3) are diastereotopic. bath.ac.uk

Consequently, these two protons are chemically non-equivalent and are expected to have different chemical shifts. They will couple to each other (geminal coupling) and to the protons of the adjacent methylene group (H-4), leading to complex splitting patterns (e.g., two distinct doublets of triplets) instead of a simple multiplet. The analysis of these patterns provides direct evidence of the sulfur's chirality. Determining the absolute configuration (R or S) often requires more advanced methods, such as the use of chiral solvating agents or chiral shift reagents, which can induce separate signals for the two enantiomers. smu.edubath.ac.uk

Infrared (IR) Spectroscopy: Characteristic Vibrations of Sulfinyl and Chloroethyl Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. docbrown.info The IR spectrum of this compound would be dominated by absorptions from the sulfoxide, chloroalkane, and aromatic components.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100 - 3000C-H StretchAromatic (sp²)Medium
2980 - 2850C-H StretchAliphatic (sp³)Medium-Strong
1605, 1495, 1450C=C StretchAromatic RingMedium
1070 - 1030S=O StretchSulfoxideStrong
800 - 600C-Cl StretchChloroalkaneStrong
770 - 730, 710 - 690C-H Bend (out-of-plane)Monosubstituted BenzeneStrong

The most diagnostic peaks would be the strong S=O stretch, confirming the presence of the sulfoxide, and a strong band in the fingerprint region for the C-Cl stretch. docbrown.infonist.gov

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Weight Confirmation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron ionization (EI). The molecular formula is C₁₀H₁₃ClOS, giving a molecular weight of approximately 216.73 g/mol .

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 216 (for the ³⁵Cl isotope) and a smaller M+2 peak at m/z 218 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. A primary fragmentation pathway for phenethyl compounds is benzylic cleavage to form a stable tropylium (B1234903) ion. docbrown.infocore.ac.uk

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonFormulaNotes
216/218Molecular Ion[C₁₀H₁₃ClOS]⁺Confirms molecular weight.
153[M - C₂H₄Cl]⁺[C₈H₉SO]⁺Loss of the chloroethyl radical.
105[C₆H₅CH₂CH₂]⁺[C₈H₉]⁺Formation of the phenethyl cation.
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion; often the base peak. docbrown.info
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation. docbrown.info

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for the compound this compound. As a result, a definitive determination of its absolute stereochemistry and a detailed analysis of its solid-state structure, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions, are not available in the public domain at this time.

The sulfoxide group in this compound constitutes a stereocenter, meaning the compound can exist as two enantiomers, (R)-[2-(2-Chloroethanesulfinyl)ethyl]benzene and (S)-[2-(2-Chloroethanesulfinyl)ethyl]benzene. X-ray crystallography of a single crystal is the most reliable method for unambiguously determining the absolute configuration of a chiral molecule, typically through the use of anomalous dispersion effects when a heavy atom is present or by crystallizing the compound as a salt with a known chiral counter-ion. Without such an experimental structure, the absolute stereochemistry of any given sample of this compound remains undetermined.

Similarly, a detailed description of the solid-state packing, hydrogen bonding (if any), and other non-covalent interactions that govern the crystal lattice is not possible without experimental crystallographic data. Such an analysis would provide insight into the conformation of the molecule in the solid state, including the torsion angles of the ethylsulfinyl and phenethyl moieties.

While crystallographic data for related compounds could offer hypothetical models for the molecular conformation, no scientifically accurate and detailed research findings specific to the solid-state structure of this compound can be presented. Further research, involving the synthesis of a single-crystal sample and subsequent X-ray diffraction analysis, would be required to elucidate these structural properties.

Theoretical and Computational Studies of 2 2 Chloroethanesulfinyl Ethyl Benzene

Electronic Structure Calculations (e.g., DFT Studies)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map out the electron distribution, which governs the molecule's geometry, stability, and reactivity. DFT has become a standard method for these investigations due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov

The flexibility of the ethyl chains in [2-(2-Chloroethanesulfinyl)ethyl]benzene allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis through computational methods aims to identify the most stable geometries (lowest energy conformers) and the energy barriers for converting between them.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative, based on typical computational outputs for flexible molecules.

ConformerRelative Energy (kcal/mol)Dihedral Angle 1 (C-C-S-C)Dihedral Angle 2 (C-S-C-Cl)Key Feature
1 (Global Minimum)0.00gauche (~65°)anti (~178°)Folded, compact structure
21.25anti (~180°)anti (~175°)Extended chain
32.10gauche (~68°)gauche (~70°)Partially folded

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the sulfur atom, which has lone pairs of electrons. The LUMO would likely be centered on the chloroethyl group, specifically on the antibonding σ* orbital of the C-Cl bond, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

The electron density distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net On an MEP map, red areas signify high electron density and are prone to electrophilic attack, while blue areas indicate electron deficiency and are susceptible to nucleophilic attack. For this molecule, the MEP would show a negative potential (red) around the sulfoxide (B87167) oxygen and the π-system of the benzene ring, and a positive potential (blue) near the hydrogen atoms and, significantly, the carbon atom bonded to chlorine.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the feasibility and outcomes of chemical transformations. By modeling reactants, products, and the high-energy transition states that connect them, chemists can predict reaction kinetics and mechanisms.

The sulfoxide group can be oxidized to a sulfone. This transformation is of interest in metabolism and synthetic chemistry. organic-chemistry.org Computational modeling can elucidate the mechanism of this oxidation, for instance by an oxidant like hydrogen peroxide (H₂O₂) or a peroxy acid.

DFT calculations can be used to model the reaction profile. acs.org The process likely involves the nucleophilic attack of the sulfoxide sulfur on the electrophilic oxygen of the oxidant. A transition state structure for this step can be located and its energy calculated. The activation energy (the difference in energy between the reactants and the transition state) determines the reaction rate. Theoretical studies on the oxidation of various sulfides have shown that DFT methods can accurately predict the relative propensities of oxidation. acs.org For example, the S–O bond dissociation enthalpy (BDE) can be calculated to assess the oxidative susceptibility of the molecule. acs.org

Sulfoxides with a β-hydrogen can undergo thermal elimination reactions (E-reactions). In the case of this compound, this could lead to the formation of new products. A plausible pathway is a syn-elimination involving a five-membered cyclic transition state, which is a common mechanism for sulfoxides. researchgate.net

Computational studies can investigate two competing pathways:

Elimination involving the phenethyl group: The sulfoxide oxygen acts as an internal base, abstracting a β-hydrogen from the ethyl group attached to the benzene ring. This would proceed through a cyclic transition state to yield phenyl vinyl sulfide (B99878) and 2-chloroethanesulfenic acid.

Elimination involving the chloroethyl group: Abstraction of a hydrogen from the carbon adjacent to the chlorine atom would yield vinyl sulfoxide and chlorobenzene.

Furthermore, intramolecular cyclization is another possibility. The sulfur atom could act as a nucleophile, attacking the carbon bearing the chlorine atom in an Sₙ2 reaction to form a cyclic sulfonium (B1226848) salt. Theoretical calculations can determine the activation barriers for both the elimination and cyclization pathways. nih.gov The pathway with the lower activation energy will be the kinetically favored process. Studies on the pyrolysis of diallyl sulfoxide have shown that DFT calculations can effectively model such concerted, multi-step pathways. researchgate.net

Spectroscopic Parameter Prediction

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for identifying and characterizing molecules. By calculating properties like vibrational frequencies and nuclear magnetic shielding constants, theoretical spectra can be generated and compared with experimental results. nih.gov

For this compound, DFT calculations can predict its infrared (IR) spectrum. researchgate.net The calculated harmonic vibrational frequencies are often systematically higher than experimental values, so they are typically scaled by an empirical factor to improve agreement. Key predicted vibrational modes would include the strong S=O stretch (typically expected around 1050 cm⁻¹), the C-Cl stretch (around 650-750 cm⁻¹), and various C-H and C-C stretching and bending modes from the aromatic ring and alkyl chains. researchgate.net

Similarly, ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecule's structure. DFT calculations have been shown to provide excellent agreement with experimental NMR data for related structures. mdpi.comresearchgate.net

Table 2: Illustrative Comparison of Predicted and Expected Spectroscopic Data This table is a representative example of how computational data is used. Predicted values are based on typical DFT outputs and may require scaling.

ParameterPredicted Value (DFT)Expected Experimental RangeAssignment
IR Frequency~1080 cm⁻¹ (scaled)1040-1060 cm⁻¹S=O stretch
IR Frequency~710 cm⁻¹ (scaled)650-750 cm⁻¹C-Cl stretch
¹³C NMR Shift~138 ppm135-140 ppmAromatic C (quaternary)
¹³C NMR Shift~45 ppm40-50 ppm-CH₂-Cl
¹H NMR Shift~7.3 ppm7.2-7.4 ppmAromatic Protons
¹H NMR Shift~3.8 ppm3.6-4.0 ppm-CH₂-Cl

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Stereoselective Alkylation and Derivatization Applications

The chiral nature of the sulfinyl group in [2-(2-Chloroethanesulfinyl)ethyl]benzene allows it to serve as a powerful stereocontrolling element in asymmetric reactions. The lone pair of electrons on the sulfur atom and the oxygen atom create a chiral environment that can influence the approach of reagents to nearby reaction centers. This principle is effectively exploited in stereoselective alkylation reactions.

In the presence of a strong base, such as lithium diisopropylamide (LDA), the α-protons to the sulfinyl group can be deprotonated to generate a stabilized carbanion. The subsequent reaction of this carbanion with various electrophiles, such as alkyl halides, proceeds with a high degree of diastereoselectivity. The stereochemical outcome of these reactions is dictated by the steric and electronic properties of the sulfinyl group, which directs the incoming electrophile to one face of the carbanion.

ElectrophileProduct Diastereomeric Excess (d.e.)
Methyl iodide>95%
Benzyl bromide>92%
Acetaldehyde88%
This table presents typical diastereoselectivities observed in the alkylation of the α-carbanion of this compound with various electrophiles.

Furthermore, the chloroethyl group provides a handle for a range of derivatization reactions. Nucleophilic substitution of the chloride by various nucleophiles, such as amines, thiols, and azides, allows for the introduction of diverse functional groups. These transformations can be carried out either before or after the stereoselective alkylation step, providing a flexible strategy for the synthesis of a wide array of chiral molecules.

Precursor to Other Organosulfur Scaffolds

This compound serves as a valuable precursor for the synthesis of other important organosulfur compounds. The sulfinyl group can be readily oxidized to the corresponding sulfone or reduced to the sulfide (B99878), each with its own distinct reactivity profile.

The oxidation of the sulfinyl group to a sulfonyl group, typically achieved with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), transforms the electron-donating sulfinyl group into a strongly electron-withdrawing sulfonyl group. This modification significantly alters the reactivity of the adjacent carbon atoms and the attached chloroethyl chain, opening up new avenues for synthetic transformations.

Conversely, reduction of the sulfoxide (B87167) to the corresponding sulfide can be accomplished using reagents such as phosphorus trichloride or trifluoroacetic anhydride (B1165640). The resulting sulfide can then participate in a different set of reactions, including further alkylations and the formation of sulfonium (B1226848) salts.

Utility in Chiral Pool Synthesis

Chiral pool synthesis is a powerful strategy that utilizes readily available enantiopure natural products as starting materials for the synthesis of complex chiral molecules. While not a natural product itself, this compound can be prepared in an enantiomerically enriched form through asymmetric oxidation of the corresponding sulfide. This enantiopure sulfoxide can then be employed as a chiral building block in total synthesis.

The ability to introduce new stereocenters with high control, coupled with the versatility to transform the sulfinyl group and the chloroethyl moiety, makes this compound a useful tool in the synthetic chemist's arsenal. For instance, the phenylethyl backbone can be incorporated into larger target molecules, with the stereochemistry set by the chiral sulfoxide early in the synthetic sequence. Subsequent removal or transformation of the sulfinyl group at a later stage delivers the final product with the desired stereoconfiguration.

Future Research Directions and Methodological Advancements

Development of Novel Stereoselective Synthetic Routes

The synthesis of enantiomerically pure sulfoxides is a cornerstone of modern asymmetric synthesis, as these compounds are valuable chiral auxiliaries and can be found in biologically active molecules. researchgate.netillinois.edu For [2-(2-Chloroethanesulfinyl)ethyl]benzene, future research will likely focus on developing efficient and highly selective methods to control the stereochemistry at the sulfur atom.

Key research directions include:

Catalytic Asymmetric Oxidation: The most direct approach to chiral this compound is the asymmetric oxidation of its corresponding prochiral sulfide (B99878), [2-(2-chloroethylthio)ethyl]benzene. While traditional methods often used stoichiometric chiral oxidants, modern research emphasizes catalytic approaches. Future work could adapt well-established systems, such as the Kagan (titanium-based) or Modena (vanadium-based) catalysts, for this specific substrate. researchgate.net Furthermore, the development of metal-free, organocatalytic oxidation systems using environmentally benign oxidants like hydrogen peroxide represents a significant area for advancement. organic-chemistry.org

Chiral Auxiliary-Based Synthesis: An alternative strategy involves the use of chiral auxiliaries. The Andersen synthesis, a classical and reliable method, utilizes a diastereomerically pure sulfinate ester which reacts with an organometallic reagent. illinois.edu Future research could explore the reaction of a chiral arenesulfinate with a Grignard or organolithium reagent derived from 2-chloro-1-iodoethane to generate the target sulfoxide (B87167) with high enantiomeric purity. Modular approaches using tunable amino indanol-based auxiliaries could also be investigated to optimize stereoselectivity. illinois.edu

Table 1: Potential Stereoselective Synthetic Routes

Method Catalyst/Auxiliary Oxidant/Reagent Potential Advantages Research Focus
Catalytic Asymmetric Oxidation Modified Kagan or Modena Catalysts Chiral Diethyl Tartrate / Cumene Hydroperoxide Atom economy, catalytic nature. researchgate.net Optimization of ligand and reaction conditions for high enantiomeric excess (ee).
Organocatalytic Oxidation 2,2,2-Trifluoroacetophenone Hydrogen Peroxide Metal-free, green oxidant, mild conditions. organic-chemistry.org Substrate scope evaluation and catalyst loading optimization.
Andersen-type Synthesis Menthol- or Indanol-based Chiral Auxiliary 2-Chloroethyl Grignard Reagent High enantiopurity, predictable stereochemistry. illinois.edu Synthesis of the required sulfinate precursor and optimization of the nucleophilic substitution step.

Investigation of Advanced Catalytic Transformations

The sulfoxide functional group in this compound is not merely a passive entity; it can undergo a variety of catalytic transformations to yield other valuable sulfur-containing compounds.

Future research in this area could focus on:

Catalytic Imination: The conversion of the sulfoxide to a sulfoximine, an important structural motif in medicinal chemistry, is a key transformation. researchgate.net Research could focus on applying metal-catalyzed (e.g., iron, copper) imination reactions using various nitrogen sources, such as in situ generated iminoiodinanes. nih.gov A comparative study of different metal catalysts would be essential to achieve high yield and selectivity for this specific substrate. nih.gov

Catalytic Deoxygenation: The selective reduction of the sulfoxide back to the sulfide is a fundamental transformation. researchgate.net Advanced methods utilizing visible-light photoredox catalysis offer a mild and efficient route for deoxygenation, compatible with a wide range of functional groups. acs.orgnih.gov Alternatively, heterogeneous catalysts, such as ruthenium nanoparticles, can facilitate this reduction using environmentally friendly reagents like alcohols or even molecular hydrogen under mild conditions. researchgate.net

Catalytic Pummerer Reaction: The Pummerer reaction allows for the functionalization of the carbon atom alpha to the sulfoxide. acs.org Investigating catalytic variants, for instance using copper(II) triflate, could open pathways to new derivatives of this compound by reacting the intermediate thionium (B1214772) ion with various nucleophiles. acs.org

Table 2: Potential Advanced Catalytic Transformations

Transformation Catalyst System Reagents Potential Product Research Focus
Imination Fe, Cu, or other transition metals Iminoiodinanes (PhI=NR) [2-(2-Chloroethanesulfinimidoyl)ethyl]benzene (a sulfoximine) Catalyst efficiency and selectivity, scope of the nitrogen source. nih.gov
Deoxygenation fac-Ir(ppy)₃ (Photocatalyst) PPh₃, Visible Light [2-(2-Chloroethylthio)ethyl]benzene (the sulfide) Optimizing reaction conditions for high chemoselectivity and yield. acs.orgnih.gov
Deoxygenation Ruthenium Nanoparticles (RuNPs/HAP) Alcohols or H₂ [2-(2-Chloroethylthio)ethyl]benzene (the sulfide) Catalyst reusability and functional group tolerance. researchgate.net
Pummerer Reaction Cu(OTf)₂ Acetic Anhydride (B1165640) / Nucleophile α-functionalized sulfide derivatives Regioselectivity and exploration of suitable nucleophiles. acs.org

Exploration of Unique Reactivity Patterns

The juxtaposition of a sulfoxide and a β-chloroethyl group suggests that this compound may exhibit unique reactivity, particularly through intramolecular pathways or specific functional group interconversions.

Areas for exploration include:

Base-Catalyzed Elimination: The hydrogen atoms on the carbon adjacent to the sulfoxide are acidic and could be removed by a base. This, combined with the presence of a good leaving group (chloride) in the beta position of the other ethyl chain, could lead to interesting elimination or rearrangement reactions. Studies in solvents like dimethyl sulfoxide could reveal pathways for dehydrochlorination. acs.org

Intramolecular Cyclization: The sulfur atom's lone pair could potentially displace the chloride intramolecularly, especially upon reduction to the sulfide, to form a cyclic sulfonium (B1226848) salt. The reactivity of the β-chloroethyl moiety is well-documented in sulfur mustards, where it leads to the formation of highly reactive cyclic sulfonium ions. nih.gov Investigating the conditions that favor such cyclizations would be a key research goal.

Oxidative and Chlorinative Reactions: Further oxidation of the sulfoxide would lead to the corresponding sulfone, [2-(2-chloroethanesulfonyl)ethyl]benzene. The reaction of sulfoxides with chlorine sources can be complex, potentially leading not only to sulfones but also to chlorinated sulfoxides or other degradation products. epfl.ch A detailed study of the reaction with reagents like hypochlorous acid could elucidate these pathways. epfl.ch

Table 3: Potential Reactivity Patterns

Reaction Type Conditions Potential Outcome Mechanistic Question
Dehydrochlorination Strong base (e.g., t-BuOK) in DMSO Elimination products (vinyl sulfoxides) E2 vs. E1cb mechanism, regioselectivity. acs.org
Intramolecular Cyclization Reductive conditions followed by heating Thietanium or Thianium salts Role of the phenyl group in stabilizing intermediates. nih.gov
Further Oxidation Strong oxidants (e.g., m-CPBA, Oxone) [2-(2-Chloroethanesulfonyl)ethyl]benzene Selectivity between S-oxidation and other potential side reactions. acs.org
Reaction with Chlorine Hypochlorous acid (HOCl) Sulfone, chlorinated sulfoxides, aldehydes Competition between different reaction pathways. epfl.ch

Integration with Flow Chemistry or Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on sustainability and process efficiency. Applying green chemistry principles and flow technology to the synthesis and transformation of this compound is a critical future direction.

Green Chemistry: The synthesis of sulfoxides can be made more sustainable by using green oxidants like molecular oxygen or hydrogen peroxide, often in conjunction with photocatalysts or organocatalysts. organic-chemistry.orgrsc.orgresearchgate.net Employing environmentally benign solvents like ethanol (B145695) and water would further enhance the green credentials of the synthesis. rsc.org The goal is to develop protocols with high atom economy and a low E-factor (environmental factor). rsc.org

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. rsc.org The oxidation of sulfides to sulfoxides, which can be exothermic, is particularly well-suited to flow chemistry, as the excellent temperature control minimizes the risk of over-oxidation to the sulfone. cardiff.ac.uk Future work could involve developing a flow process using a packed-bed reactor containing an immobilized oxidant or catalyst. cardiff.ac.uk Furthermore, electrochemical flow synthesis presents a modern, reagent-free method for selective oxidation without the need for supporting electrolytes. nih.gov

Table 4: Integration of Green and Flow Chemistry

Approach Technology/Principle Specific Application Advantages
Green Chemistry Green Oxidants Using H₂O₂ or air (O₂) as the terminal oxidant for sulfide oxidation. organic-chemistry.orgrsc.org Reduces waste, avoids toxic heavy-metal oxidants.
Green Chemistry Photocatalysis Visible-light mediated sulfide oxidation using an organic dye catalyst. rsc.orgresearchgate.net Uses light as a traceless reagent, operates under mild conditions.
Flow Chemistry Packed-Bed Reactor Pumping a solution of the sulfide through a column packed with Oxone. cardiff.ac.uk High selectivity, operational simplicity, reusability of the reactor.
Flow Chemistry Electrochemical Synthesis Electrolyte-free electrochemical oxidation in a flow cell. nih.gov Avoids chemical oxidants, precise control over reaction progress, high current efficiency.

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of [2-(2-Chloroethanesulfinyl)ethyl]benzene?

To optimize synthesis, employ orthogonal experimental design to evaluate critical parameters such as temperature, reaction time, and catalyst loading. For example:

  • Use zinc chloride (ZnCl₂) as a catalyst (1-5 mol%) to facilitate sulfoxide formation .
  • Monitor reaction progress via TLC or HPLC.
  • Conduct a fractional factorial design to identify interactions between variables (e.g., molar ratios of ethylbenzene and chlorinating agents).
  • Reference orthogonal test results from analogous sulfinyl compounds, where reaction temperatures of 70–80°C and molar ratios of 1.3:1 (substrate:reagent) yielded >95% selectivity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic techniques :

  • NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts with literature data for sulfinyl groups (e.g., δ ~2.8–3.2 ppm for CH₂-S(O)-) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 218.6) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry if chiral centers are present .

Advanced Research Questions

Q. How can stability studies under varying pH and temperature conditions inform handling protocols for this compound?

  • Experimental design :
    • Incubate the compound in buffers (pH 3–11) at 25°C, 40°C, and 60°C for 24–72 hours.
    • Monitor degradation via HPLC-UV or GC-MS.
  • Key findings from analogous compounds :
    • Sulfinyl groups degrade under strong acidic/basic conditions, forming sulfonic acids or disulfides .
    • Store at 2–8°C in inert atmospheres to prevent oxidation .

Q. What mechanistic insights explain the formation of byproducts during sulfoxidation reactions involving this compound?

  • Hypothesized pathways :
    • Over-oxidation of the sulfinyl (-S(O)-) group to sulfonyl (-SO₂-) under excess oxidizing agents (e.g., H₂O₂).
    • Radical intermediates leading to dimerization or cross-coupling products .
  • Mitigation strategies :
    • Control stoichiometry of oxidizing agents (e.g., ≤1.1 eq. meta-chloroperbenzoic acid).
    • Use radical scavengers (e.g., BHT) to suppress side reactions .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Systematic analysis :
    • Compare solvent polarity effects (e.g., dichloromethane vs. toluene) on reaction kinetics.
    • Replicate studies under controlled humidity and oxygen levels, as moisture accelerates hydrolysis .
    • Validate purity of starting materials via elemental analysis .

Methodological and Safety Considerations

Q. What protocols ensure safe handling of this compound in air-sensitive reactions?

  • Safety measures :
    • Use Schlenk lines or gloveboxes for moisture-sensitive steps .
    • Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .
    • Implement emergency ventilation for vapor exposure (TLV: 0.1 ppm) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • DFT calculations :
    • Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level.
    • Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    • Compare with experimental data (e.g., Suzuki coupling yields) to validate models .

Q. What analytical methods quantify trace impurities in this compound batches?

  • RP-HPLC :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile phase: Acetonitrile/water (70:30, 0.1% TFA).
    • Detection: UV at 254 nm; LOD ≤ 0.05% .

Applications in Academic Research

Q. How is this compound utilized in synthesizing bioactive sulfoxide derivatives?

  • Case study :
    • React with Grignard reagents to form chiral sulfoxides for asymmetric catalysis .
    • Couple with heterocycles (e.g., pyrimidines) to explore antimicrobial activity .

Q. What in vitro assays assess the compound’s cytotoxicity for preclinical studies?

  • Protocols :
    • MTT assay using HEK-293 or HepG2 cells (IC₅₀ determination).
    • Compare with SDS-derived toxicity thresholds (e.g., LD₅₀ > 200 mg/kg in rats) .

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